molecular formula C22H31NO3 B15161290 7-Oxopentadeca-1,5-dien-4-yl phenylcarbamate CAS No. 653599-69-0

7-Oxopentadeca-1,5-dien-4-yl phenylcarbamate

Katalognummer: B15161290
CAS-Nummer: 653599-69-0
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: WWNYIYLDUPOOJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxopentadeca-1,5-dien-4-yl phenylcarbamate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by a phenylcarbamate group attached to a 7-oxopentadeca-1,5-dien-4-yl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxopentadeca-1,5-dien-4-yl phenylcarbamate typically involves the reaction of a phenyl isocyanate with a 7-oxopentadeca-1,5-dien-4-yl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxopentadeca-1,5-dien-4-yl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

7-Oxopentadeca-1,5-dien-4-yl phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Oxopentadeca-1,5-dien-4-yl phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Oxopentadeca-1,5-dien-4-yl phenylcarbamate include other phenylcarbamates and dienyl compounds. Examples include:

Uniqueness

What sets this compound apart is its specific structure, which combines the properties of both phenylcarbamates and dienyl compounds. This unique combination allows it to exhibit distinct chemical and biological activities, making it valuable for various applications .

Eigenschaften

CAS-Nummer

653599-69-0

Molekularformel

C22H31NO3

Molekulargewicht

357.5 g/mol

IUPAC-Name

7-oxopentadeca-1,5-dien-4-yl N-phenylcarbamate

InChI

InChI=1S/C22H31NO3/c1-3-5-6-7-8-12-16-20(24)17-18-21(13-4-2)26-22(25)23-19-14-10-9-11-15-19/h4,9-11,14-15,17-18,21H,2-3,5-8,12-13,16H2,1H3,(H,23,25)

InChI-Schlüssel

WWNYIYLDUPOOJQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)C=CC(CC=C)OC(=O)NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.